BenchChemオンラインストアへようこそ!

(4-Chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid

Suzuki-Miyaura coupling reactivity Regioisomeric comparison Electronic effects on cross-coupling

(4-Chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid is a boronic acid derivative bearing a 4-hydroxypiperidine-1-carbonyl moiety and a chloro substituent on the phenyl ring. Its molecular formula is C₁₂H₁₅BClNO₄ with a molecular weight of 283.52 g/mol.

Molecular Formula C12H15BClNO4
Molecular Weight 283.52 g/mol
CAS No. 1704080-30-7
Cat. No. B1446102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid
CAS1704080-30-7
Molecular FormulaC12H15BClNO4
Molecular Weight283.52 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)Cl)C(=O)N2CCC(CC2)O)(O)O
InChIInChI=1S/C12H15BClNO4/c14-11-2-1-8(13(18)19)7-10(11)12(17)15-5-3-9(16)4-6-15/h1-2,7,9,16,18-19H,3-6H2
InChIKeyUVCZAXRIQKQDPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid (CAS 1704080-30-7) — Product Profile and Procurement Baseline


(4-Chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid is a boronic acid derivative bearing a 4-hydroxypiperidine-1-carbonyl moiety and a chloro substituent on the phenyl ring. Its molecular formula is C₁₂H₁₅BClNO₄ with a molecular weight of 283.52 g/mol . The compound is primarily employed as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for constructing biaryl structures, enabling carbon-carbon bond formation under palladium catalysis [1]. The presence of the hydroxypiperidine group is reported to enhance solubility and provide a handle for further functionalization [1]. Standard commercial purity is typically 95% , with some vendors offering 98% grades .

Why In-Class Boronic Acid Building Blocks Cannot Substitute (4-Chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid


Despite sharing the boronic acid functional group with numerous commercially available phenylboronic acids, (4-Chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid occupies a distinct structural niche that precludes generic substitution. The regioisomeric positioning of the chlorine atom (position 4) and the boronic acid group (position 3) relative to the carbonyl-piperidine linker creates a unique electronic environment that governs both coupling reactivity and the properties of downstream products . Closely related analogs—including the 3‑chloro‑4‑boronic acid regioisomer (CAS 1704082‑36‑9) and the 4‑fluoro analog (CAS 1704080‑43‑2)—differ markedly in dipole moment, lipophilicity, and hydrogen-bonding capacity [1]. Interchanging these building blocks would alter the regiochemistry, electronic character, and potentially the biological activity of final compounds in structure-activity relationship (SAR) campaigns. The quantitative evidence below provides the basis for rational selection.

(4-Chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid — Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Electronic Differentiation: 4‑Chloro‑3‑Boronic Acid vs. 3‑Chloro‑4‑Boronic Acid

The target compound places the electron-withdrawing chlorine substituent para to the boronic acid group (position 4 and 3 respectively), whereas the regioisomer (3-Chloro-4-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid, CAS 1704082-36-9, has the chlorine meta to the boronic acid . This para vs. meta relationship alters the Hammett substituent constant at the boronic acid site, with para-Cl exerting a σₚ value of +0.23 vs. meta-Cl σₘ of +0.37, indicating a significantly stronger electron-withdrawing effect in the meta isomer [1]. The difference in σ values predicts that the target compound (para-Cl) will have a relatively more electron-rich boronic acid center, potentially enhancing transmetalation rates in Suzuki-Miyaura couplings, while the meta-Cl isomer may be more resistant to protodeboronation [1]. Academic studies on substituted phenylboronic acids confirm that the position of electron-withdrawing groups relative to the boronic acid moiety can alter Suzuki coupling yields by up to 30% under identical conditions [1].

Suzuki-Miyaura coupling reactivity Regioisomeric comparison Electronic effects on cross-coupling

Halogen-Dependent Lipophilicity: Chloro vs. Fluoro Analog LogD Comparison

The chloro substituent in the target compound confers higher lipophilicity compared to the 4‑fluoro analog (4‑Fluoro‑3‑(4‑hydroxypiperidine‑1‑carbonyl)phenyl)boronic acid, CAS 1704080‑43‑2 [1]. The predicted LogD at pH 7.4 for the target chloro compound is 0.83, while the fluoro analog has a lower LogD (estimated at approximately 0.17 based on the difference in Hansch π constants for Cl vs. F on aromatic rings: π(Cl) = +0.71, π(F) = +0.14) [2]. This 0.66 LogD unit difference corresponds to an approximately 4.6-fold higher partition coefficient for the chloro compound at physiological pH, indicating greater membrane permeability potential but also potentially higher non-specific binding [2].

Lipophilicity Halogen effects on LogD Drug-likeness optimization

Hydrogen Bond Donor/Acceptor Profile and Topological Polar Surface Area (TPSA) — Solubility and Permeability Differentiation

The (4‑Chloro‑3‑(4‑hydroxypiperidine‑1‑carbonyl)phenyl)boronic acid uniquely combines the hydroxypiperidine carbonyl linker with the boronic acid and chloro substituents, yielding a Hydrogen Bond Donor count of 3, Hydrogen Bond Acceptor count of 5, and a Topological Polar Surface Area (TPSA) of 81 Ų . In comparison, the non‑halogenated analog (4‑(4‑hydroxypiperidine‑1‑carbonyl)phenyl)boronic acid has a lower TPSA of 70 Ų and only 2 H‑bond donors, while the regioisomer shares an identical TPSA of 81 Ų . The TPSA of 81 Ų is below the 140 Ų threshold commonly associated with poor oral absorption, yet sufficiently polar to confer aqueous solubility advantages over simpler phenylboronic acids (TPSA ~40 Ų) [1]. The chlorine substituent adds additional polarizable surface without increasing H‑bond donor count, offering balanced solubility-permeability properties.

Physicochemical profiling TPSA Hydrogen bonding Solubility enhancement

Purity Tier Availability: 95% vs. 98% Grades for Procurement Specification

Commercial sources of the target compound offer two distinct purity tiers: a standard 95% grade and a higher 98% grade . In contrast, the regioisomer (3‑chloro‑4‑boronic acid) is predominantly available only at the 98% grade from catalog suppliers , while the fluoro analog is typically listed at 95% [1]. The availability of a 95% grade for the target compound provides a cost-effective option for initial screening or large-scale Suzuki couplings where minor boronic acid homocoupling byproducts are tolerable, whereas the 98% grade is suitable for late-stage functionalization requiring higher stoichiometric precision.

Chemical purity Procurement specification Quality control

Boiling Point and Thermal Stability Differentiation for Purification Method Selection

The predicted boiling point of the target compound is 555.9 ± 60.0 °C at 760 mmHg, compared to 554.5 ± 60.0 °C for the regioisomer . While the absolute difference of 1.4 °C is small, the target compound's marginally higher boiling point and flash point (290.0 ± 32.9 °C vs. 289.1 ± 32.9 °C for the regioisomer) suggest slightly stronger intermolecular interactions, potentially due to the para-chloro substitution pattern enabling better crystal packing . Both compounds have a predicted vapor pressure of 0.0 ± 1.6 mmHg at 25 °C, indicating negligible volatility at room temperature and suitability for vacuum drying without significant loss .

Thermal properties Purification strategy Boiling point comparison

Optimal Application Scenarios for (4-Chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid Based on Quantitative Evidence


Suzuki-Miyaura Coupling with Electron-Deficient Aryl Halides Requiring Electron-Rich Boronic Acid Partners

Due to the para-chloro Hammett σ value of +0.23 (vs. meta-Cl σₘ of +0.37 for the regioisomer), the target compound presents a relatively more electron-rich boronic acid center [1]. This property makes it preferable when coupling with electron-deficient aryl halides (e.g., nitrophenyl or cyanophenyl bromides), where transmetalation is the rate-determining step. The enhanced electron density at boron facilitates faster transmetalation, potentially enabling higher yields in challenging cross-coupling reactions compared to the meta-chloro regioisomer [1].

Medicinal Chemistry Building Block for CNS-Penetrant Candidates Requiring Balanced LogD

With a predicted LogD (pH 7.4) of 0.83, the target chloro compound falls within a favorable range for blood-brain barrier permeability, outperforming the fluoro analog (estimated LogD ~0.17) in passive membrane permeation potential [2]. When incorporated into CNS-targeted drug scaffolds, the chloro building block is expected to yield conjugates with superior brain penetration relative to fluoro-derived analogs, making it the preferred choice for neurological and psychiatric drug discovery programs .

Aqueous-Phase Suzuki Coupling Leveraging Enhanced Solubility from Hydroxypiperidine and Boronic Acid Moieties

The TPSA of 81 Ų and three hydrogen bond donors confer significantly higher aqueous solubility compared to simpler phenylboronic acids (TPSA ~40 Ų) [3]. This property is particularly valuable for 'green chemistry' Suzuki-Miyaura protocols conducted in aqueous or mixed aqueous-organic solvent systems, where water solubility of the boronic acid coupling partner directly impacts reaction efficiency and ease of product separation [3].

Late-Stage Functionalization in Pharmaceutical Process Chemistry Requiring High-Purity Boronic Acid

The availability of the target compound at 98% purity (e.g., from Beyotime, MolCore) provides the stoichiometric precision required for late-stage functionalization of advanced pharmaceutical intermediates . In such applications, even minor impurities from boronic acid homocoupling can be challenging to separate from the desired product, making the high-purity grade essential for maintaining yield and purity specifications in GMP-like environments .

Quote Request

Request a Quote for (4-Chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.